Melannein

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Melanin is a naturally occurring pigment that is responsible for the color of our skin, hair, and eyes. It is produced by specialized cells known as melanocytes, which are found in the skin, hair follicles, and eyes. Melanin plays a vital role in protecting our skin from harmful UV radiation and other environmental stressors. In recent years, there has been a growing interest in the synthesis and application of melanin in various scientific fields, including biomedicine, materials science, and nanotechnology.

科学研究应用

1. Chemical Composition and Synthesis

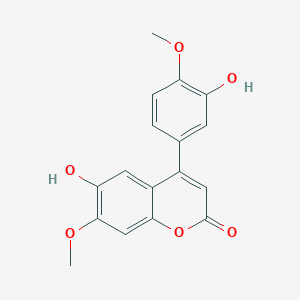

Melannein, identified in Dalbergia species, is a 4-phenylcoumarin. The study by Donnelly, Donnelly, and O'sullivan (1968) highlighted its extraction from Dalbergia baroni Baker heartwood and established its constitution. They also described the syntheses of O-dimethylmelannein and O-diethylmelannein (Donnelly, Donnelly, & O'sullivan, 1968).

2. Therapeutic Applications in Sleep Disorders

Melatonin, often confused with melannein, has been widely studied for its efficacy in treating primary adult sleep disorders. Auld et al. (2017) conducted a meta-analysis, demonstrating its effectiveness in reducing sleep onset latency in primary insomnia and regulating sleep-wake patterns in blind patients (Auld, Maschauer, Morrison, Skene, & Riha, 2017).

3. Oncostatic Actions and Cancer Treatment

Vijayalaxmi, Thomas, Reiter, and Herman (2002) investigated melatonin's role as a direct free radical scavenger and an immunomodulatory agent. Their study supports melatonin's potential in cancer treatment, showing its protective effect on healthy cells against radiation-induced and chemotherapeutic drug-induced toxicity (Vijayalaxmi, Thomas, Reiter, & Herman, 2002).

4. Neuroprotection in Spinal Cord Injury

Research by Samantaray et al. (2008) demonstrated that melatonin provides neuroprotective effects in spinal cord injury (SCI). Their study suggested melatonin's role in ameliorating Ca2+-mediated events, including calpain activation, following SCI (Samantaray, Sribnick, Das, Knaryan, Matzelle, Yallapragada, Reiter, Ray, & Banik, 2008).

5. Role in Parasitic Diseases

Cardenas, Chacin-Bonilla, and Bonilla (2023) explored melatonin's roles in the pathophysiology of parasitic infections and its potential clinical applications. This review underlines melatonin's importance as an affordable and safe option in controlling parasitic diseases (Cardenas, Chacin-Bonilla, & Bonilla, 2023).

6. Antitumor Effects of Melittin

Liu et al. (2016) discussed the anticancer effects of bee venom and its main compound melittin (MEL). They highlighted its role in inhibiting the proliferation, apoptosis, metastasis, and angiogenesis of cancerous cells, pointing out its potential in cancer treatment (Liu, Hao, Zhang, An, Zhao, Chen, Zhang, Yang, 2016).

7. Melatonin as a Radioprotective Agent

Vijayalaxmi, Reiter, Tan, Herman, and Thomas (2004) reviewed melatonin's potential as a radioprotective agent. Their research suggests that melatonin, due to its radical scavenging ability, can protect mammalian cells from the toxic effects of ionizing radiation (Vijayalaxmi, Reiter, Tan, Herman, & Thomas, 2004).

8. Neuroprotection in Stroke

Watson, Diamandis, Gonzales-Portillo, Reyes, and Borlongan (2016) examined melatonin's role as a free radical scavenger and antioxidant in stroke neuroprotection. They discussed potential melatonin-based therapeutics for stroke, highlighting its efficacy in treating central nervous system disorders (Watson, Diamandis, Gonzales-Portillo, Reyes, & Borlongan, 2016).

属性

CAS 编号 |

10386-55-7 |

|---|---|

产品名称 |

Melannein |

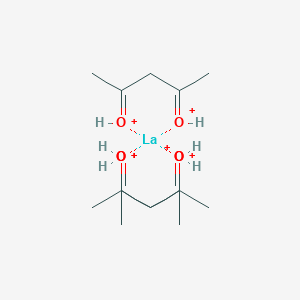

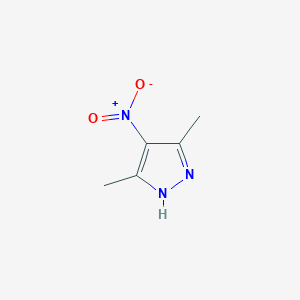

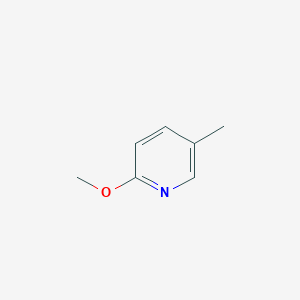

分子式 |

C17H14O6 |

分子量 |

314.29 g/mol |

IUPAC 名称 |

6-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-2-one |

InChI |

InChI=1S/C17H14O6/c1-21-14-4-3-9(5-12(14)18)10-7-17(20)23-15-8-16(22-2)13(19)6-11(10)15/h3-8,18-19H,1-2H3 |

InChI 键 |

XZOXEPMJIGHPMG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)OC)O |

规范 SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)O)OC)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)